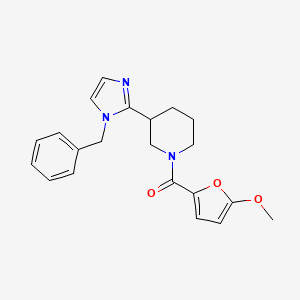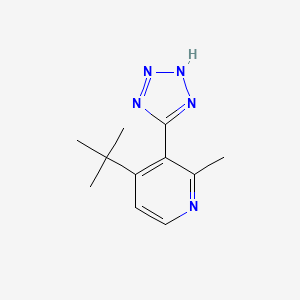
3-(1-benzyl-1H-imidazol-2-yl)-1-(5-methoxy-2-furoyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-benzyl-1H-imidazol-2-yl)-1-(5-methoxy-2-furoyl)piperidine, also known as BFI-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. BFI-1 has been shown to selectively inhibit the activity of the transcription factor BCL6, which is overexpressed in many types of cancer and is associated with poor prognosis.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Compounds with structures incorporating elements such as benzyl-imidazole and methoxy-furoyl attached to a piperidine core have been synthesized and evaluated for antimicrobial activities. For instance, studies on pyridine derivatives, including those with benzothiazolyl and piperazine modifications, demonstrate variable and modest antimicrobial efficacy against bacteria and fungi. This suggests potential applications of your compound in developing new antimicrobial agents, provided it shares similar bioactive characteristics (Patel, Agravat, & Shaikh, 2011).
Radiolabeling and Imaging Studies
Research on mixed ligand fac-tricarbonyl complexes, incorporating imidazole and benzyl isocyanide with technetium and rhenium, indicates applications in radiolabeling and diagnostic imaging. These compounds facilitate the attachment of bioactive molecules for imaging purposes, suggesting that derivatives of imidazole and piperidine could be useful in designing radiopharmaceuticals for diagnostic imaging, such as in cancer detection or neurological disorders (Mundwiler, Kündig, Ortner, & Alberto, 2004).
Neurological Research
Compounds structurally related to the query, particularly those featuring benzyl-piperidinylalkynyl modifications, have been identified as potent antagonists of the NMDA receptor subtype NR1A/2B. This highlights their potential in neurological research, specifically in developing therapies for neurodegenerative diseases like Parkinson's. Such compounds have shown efficacy in animal models, indicating their promise for further therapeutic exploration (Wright, Gregory, Boxer, Meltzer, Serpa, & Wise, 1999).
Antiulcer Agents
The research into imidazo[1,2-a]pyridines with substitutions at the 3-position for their potential as antiulcer agents showcases the utility of structurally complex molecules in addressing gastrointestinal disorders. Although these compounds did not demonstrate significant antisecretory activity, their cytoprotective properties in ethanol and HCl-induced ulcer models are noteworthy. This implies that derivatives of imidazole and piperidine might be explored for their gastroprotective potential (Starrett, Montzka, Crosswell, & Cavanagh, 1989).
Propiedades
IUPAC Name |
[3-(1-benzylimidazol-2-yl)piperidin-1-yl]-(5-methoxyfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-26-19-10-9-18(27-19)21(25)24-12-5-8-17(15-24)20-22-11-13-23(20)14-16-6-3-2-4-7-16/h2-4,6-7,9-11,13,17H,5,8,12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEFWEDFUSFISJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(O1)C(=O)N2CCCC(C2)C3=NC=CN3CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(3-methoxyphenyl)amino]-1-methyl-2-oxoethyl}-2-furamide](/img/structure/B5566184.png)
![2-[2-(2-pyridinyl)ethyl]-9-D-threonyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5566191.png)
![1-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]-3-phenylpropan-1-ol](/img/structure/B5566201.png)
![ethyl 4-(aminocarbonyl)-5-{[(4-fluorophenyl)acetyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B5566206.png)
![1,3,6-trimethyl-7-phenyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B5566210.png)
![[5-({3-[1-(4-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-furyl]methanol](/img/structure/B5566211.png)
![N-(3-chlorophenyl)-N'-[2-(4-chlorophenyl)ethyl]urea](/img/structure/B5566225.png)

![ethyl 4-{3-[(4-fluorophenyl)amino]-3-oxopropyl}-1-piperazinecarboxylate](/img/structure/B5566243.png)
![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)cyclohexanecarboxamide](/img/structure/B5566257.png)
![3-[1-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)azetidin-3-yl]pyridine](/img/structure/B5566260.png)
![1-[(5-chloro-2-thienyl)methyl]-8-(6-methyl-3-pyridazinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5566274.png)
![4-[(2S)-2-amino-2-(1-butyl-3-cyclopentyl-1H-1,2,4-triazol-5-yl)ethyl]phenol](/img/structure/B5566281.png)
![7-(2-furyl)-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5566284.png)